![molecular formula C26H30ClN9S B11934297 3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R916562 is an orally active, selective inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2). It has demonstrated significant anti-angiogenesis and anti-metastasis properties, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of R916562 involves high-throughput screening techniques to identify its dual inhibitory properties. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
R916562 undergoes various chemical reactions, primarily focusing on its inhibitory action on Axl and VEGF-R2. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents to modify the compound’s structure.
Reduction: Involves reducing agents to alter the compound’s functional groups.
Substitution: Employs nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions are typically derivatives of R916562 with modified inhibitory properties .
Scientific Research Applications
R916562 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in inhibiting cellular processes related to angiogenesis and metastasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast and renal carcinomas.
Industry: Utilized in the development of anti-angiogenic and anti-metastatic drugs
Mechanism of Action
R916562 exerts its effects by selectively inhibiting Axl and VEGF-R2. Axl tyrosine kinase is involved in various cellular processes critical for tumor development and spread, while VEGF-R2 regulates endothelial migration and proliferation. By targeting these pathways, R916562 effectively inhibits angiogenesis and metastasis .
Comparison with Similar Compounds
R916562 is unique due to its dual inhibitory action on Axl and VEGF-R2. Similar compounds include:
Gilteritinib: Inhibits FMS-related tyrosine kinase 3 (FLT3) and Axl.
Cabozantinib: Targets multiple receptor tyrosine kinases, including c-Met and VEGFR.
UNC2025: A dual inhibitor of MER and FLT3.
Bemcentinib: Selectively inhibits Axl.
Sitravatinib: Inhibits multiple receptor tyrosine kinases involved in sarcoma cell growth
R916562 stands out due to its potent dual inhibition, making it a valuable candidate for anti-angiogenic and anti-metastatic therapies.
Properties
Molecular Formula |
C26H30ClN9S |
|---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |
InChI Key |
HLRDOMFIYHUBLJ-UHYCVJNDSA-N |
Isomeric SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

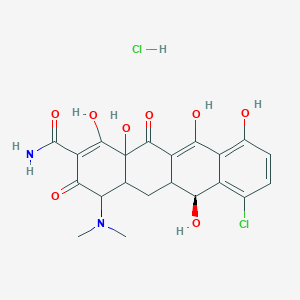
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)

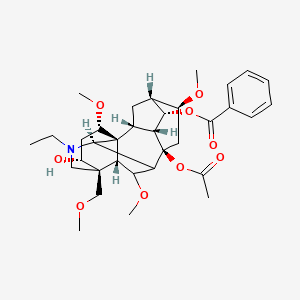
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
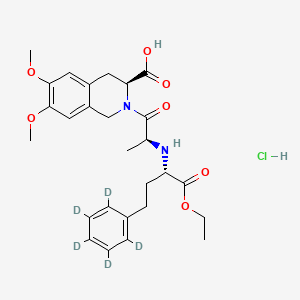
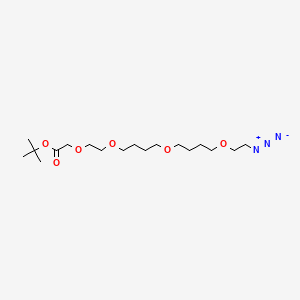
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)

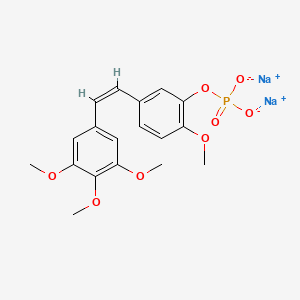
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)
